(2,2-Dibromovinyl)benzene
Overview
Description
(2,2-Dibromovinyl)benzene, also known as 1,1-Dibromo-2-phenylethene, is an organic compound with the molecular formula C8H6Br2. It is a derivative of styrene where the vinyl group is substituted with two bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Dibromovinyl)benzene can be synthesized through the bromination of styrene derivatives. One common method involves the reaction of styrene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at low temperatures to control the addition of bromine atoms to the vinyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromine addition while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form (2-Bromoethyl)benzene.
Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of phenyl-substituted derivatives.
Reduction: Formation of (2-Bromoethyl)benzene.
Oxidation: Formation of benzaldehyde derivatives.
Scientific Research Applications
(2,2-Dibromovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,2-Dibromovinyl)benzene exerts its effects involves the interaction of its bromine atoms with nucleophilic sites on other molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichlorovinyl)benzene: Similar structure but with chlorine atoms instead of bromine.
(2,2-Difluorovinyl)benzene: Contains fluorine atoms in place of bromine.
(2,2-Diiodovinyl)benzene: Iodine atoms replace the bromine atoms.
Uniqueness
(2,2-Dibromovinyl)benzene is unique due to the specific reactivity of bromine atoms, which are larger and more polarizable compared to chlorine and fluorine. This affects the compound’s reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,2-dibromoethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
Record name | (2,2-dibromoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31780-26-4, 7436-90-0 | |
Record name | Dibromostyrene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2-dibromoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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